molecular formula C11H9Cl2N5O B15211223 N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazine-1-carboxamide CAS No. 87977-20-6

N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazine-1-carboxamide

Cat. No.: B15211223
CAS No.: 87977-20-6
M. Wt: 298.13 g/mol
InChI Key: OIPFJMMWXGUJNZ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide is a chemical compound with the molecular formula C10H7Cl2N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide typically involves the reaction of 4-chlorophenylhydrazine with 6-chloropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and chloropyridazinyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide
  • N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide
  • N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide

Uniqueness

N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide stands out due to its unique combination of chlorophenyl and chloropyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87977-20-6

Molecular Formula

C11H9Cl2N5O

Molecular Weight

298.13 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[(6-chloropyridazin-3-yl)amino]urea

InChI

InChI=1S/C11H9Cl2N5O/c12-7-1-3-8(4-2-7)14-11(19)18-17-10-6-5-9(13)15-16-10/h1-6H,(H,16,17)(H2,14,18,19)

InChI Key

OIPFJMMWXGUJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NNC2=NN=C(C=C2)Cl)Cl

Origin of Product

United States

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